molecular formula C12H15FO2 B13685823 5-(4-Fluoro-2-methylphenyl)pentanoic Acid

5-(4-Fluoro-2-methylphenyl)pentanoic Acid

Cat. No.: B13685823
M. Wt: 210.24 g/mol
InChI Key: RKZGJMUJZBCETJ-UHFFFAOYSA-N
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Description

5-(4-Fluoro-2-methylphenyl)pentanoic Acid is an organic compound with the molecular formula C12H15FO2 It is a derivative of pentanoic acid, where the phenyl ring is substituted with a fluorine atom at the 4-position and a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluoro-2-methylphenyl)pentanoic Acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 4-fluoro-2-methylbenzene with pentanoic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and higher throughput.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluoro-2-methylphenyl)pentanoic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of this compound derivatives such as ketones or carboxylic acids.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted phenylpentanoic acids with various functional groups replacing the fluorine atom.

Scientific Research Applications

5-(4-Fluoro-2-methylphenyl)pentanoic Acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-Fluoro-2-methylphenyl)pentanoic Acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Fluoro-2-methylphenyl)amino]pentanoic acid: Similar structure but with an amino group instead of a carboxylic acid group.

    2-(2-Methylphenyl)pentanoic acid: Lacks the fluorine substitution on the phenyl ring.

    4-(4-Methylphenyl)pentanoic acid: Substituted with a methyl group instead of a fluorine atom.

Uniqueness

5-(4-Fluoro-2-methylphenyl)pentanoic Acid is unique due to the presence of both a fluorine atom and a methyl group on the phenyl ring. This combination of substituents can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C12H15FO2

Molecular Weight

210.24 g/mol

IUPAC Name

5-(4-fluoro-2-methylphenyl)pentanoic acid

InChI

InChI=1S/C12H15FO2/c1-9-8-11(13)7-6-10(9)4-2-3-5-12(14)15/h6-8H,2-5H2,1H3,(H,14,15)

InChI Key

RKZGJMUJZBCETJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)CCCCC(=O)O

Origin of Product

United States

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